1-(2-chloro-4-fluorobenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole
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Overview
Description
1-(2-chloro-4-fluorobenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, fluoro, and methoxy groups, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 1-(2-chloro-4-fluorobenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of substituents: The chloro, fluoro, and methoxy groups can be introduced through various substitution reactions. For example, the chloro and fluoro groups can be added via halogenation reactions, while the methoxy groups can be introduced through methylation reactions using reagents like methyl iodide.
Final assembly: The final step involves coupling the substituted pyrazole with the benzyl and ethyl groups under appropriate reaction conditions, such as using a base and a suitable solvent.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-chloro-4-fluorobenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
1-(2-chloro-4-fluorobenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole: This compound lacks the ethyl group, which may affect its chemical and biological properties.
1-(2-chloro-4-fluorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole: The position of the methoxy groups is different, which can influence the compound’s reactivity and interactions.
1-(2-chloro-4-fluorobenzyl)-4-ethyl-3,5-bis(3-hydroxyphenyl)-1H-pyrazole: The methoxy groups are replaced with hydroxy groups, potentially altering the compound’s solubility and biological activity.
These comparisons highlight the uniqueness of this compound and its potential advantages in various research applications.
Properties
Molecular Formula |
C26H24ClFN2O2 |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-4-ethyl-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C26H24ClFN2O2/c1-4-23-25(17-7-5-9-21(13-17)31-2)29-30(16-19-11-12-20(28)15-24(19)27)26(23)18-8-6-10-22(14-18)32-3/h5-15H,4,16H2,1-3H3 |
InChI Key |
RYIGOCHRAYXZHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=C(C=C(C=C3)F)Cl)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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